N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a 3-chloro-4-methoxyphenyl substituent at the carboxamide nitrogen and a tetrahydropyran (oxan-4-yl) methoxy group at the 6-position of the pyridine ring. The chloro and methoxy groups on the phenyl ring may enhance lipophilicity and influence binding interactions, while the tetrahydropyran moiety could improve solubility compared to purely aromatic substituents .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-24-17-4-3-15(10-16(17)20)22-19(23)14-2-5-18(21-11-14)26-12-13-6-8-25-9-7-13/h2-5,10-11,13H,6-9,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIXVKPMJCSOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the carboxamide group: This step involves the reaction of the pyridine derivative with an amine or amide reagent under suitable conditions.
Substitution with the chloro-methoxyphenyl group: This step can be carried out using a halogenation reaction followed by a nucleophilic substitution.
Attachment of the oxan-4-ylmethoxy group: This step involves the reaction of the intermediate compound with an oxan-4-ylmethoxy reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at the 3-position of the phenyl ring undergoes nucleophilic displacement under basic conditions. For example:
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Reaction with Amines :
Treatment with primary or secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, THF) at 60–80°C replaces the chloro group with an amine moiety .
Example :Yields range from 65% to 85% depending on steric hindrance .
-
Alkoxy Substitution :
Reaction with alkoxide nucleophiles (e.g., sodium methoxide) replaces the chloro group with alkoxy groups. This reaction is slower compared to amine substitutions due to reduced nucleophilicity of alkoxides .
Hydrolysis of Carboxamide
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis :
Heating with concentrated HCl (6M) at reflux converts the carboxamide to a carboxylic acid:Yields exceed 90% but require careful pH control to avoid side reactions.
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Basic Hydrolysis :
Treatment with NaOH (2M) in methanol/water (1:1) at 60°C yields the carboxylate salt.
Oxidation and Reduction
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Oxidation of Methoxy Groups :
The methoxy substituent on the phenyl ring resists oxidation under mild conditions but undergoes demethylation to a hydroxyl group with strong oxidants like BBr₃ in dichloromethane at -78°C . -
Reduction of Pyridine Ring :
Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, though this reaction is rarely employed due to loss of aromaticity and altered bioactivity .
Coupling Reactions
The carboxamide group participates in cross-coupling reactions:
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Suzuki-Miyaura Coupling :
The chloro substituent reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ to form biaryl derivatives. For example:
Ether Cleavage
The oxan-4-ylmethoxy group is susceptible to cleavage under acidic conditions:
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HBr/Acetic Acid :
Treatment with 48% HBr in acetic acid at 100°C removes the oxane ether, yielding a hydroxyl group at the pyridine 6-position.
Stability Under Ambient Conditions
The compound exhibits moderate stability in aqueous solutions (pH 4–8) but degrades under UV light via radical-mediated pathways. Storage recommendations include amber glass vials at -20°C under inert atmosphere.
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is with a molecular weight of approximately 483.9 g/mol. The compound features a pyridine ring substituted with both a chloro and methoxy group, alongside an oxane moiety, which enhances its solubility and bioactivity.
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives of pyridine can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, the incorporation of methoxypyridine motifs has been linked to enhanced activity against amyloid-beta production, a key player in neurodegenerative diseases like Alzheimer’s .
2. Anti-inflammatory Effects
The compound has been investigated for its potential to modulate inflammatory responses. It is believed to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in the regulation of inflammation in conditions such as chronic pain and neurodegeneration . By reducing the activation of this pathway, the compound may help alleviate symptoms associated with inflammatory diseases.
3. Neurological Applications
Given its structural characteristics, this compound may also be relevant in treating neurological disorders. The modulation of neuroinflammation through the NLRP3 inflammasome suggests potential therapeutic benefits in conditions like Parkinson's disease and multiple sclerosis .
Case Studies
Case Study 1: Neuroprotection in Ischemic Models
In an experimental study involving ischemic brain injury models, administration of similar compounds resulted in reduced infarct volume and improved neurological outcomes. This protective effect was attributed to the modulation of inflammatory responses mediated by the NLRP3 inflammasome .
Case Study 2: Antitumor Efficacy
A series of experiments conducted on cancer cell lines demonstrated that derivatives containing the methoxypyridine structure significantly inhibited cell proliferation. These findings were supported by assays measuring cell viability and apoptosis rates, indicating that these compounds could serve as lead candidates for further drug development targeting cancer .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key compounds are compared based on substituents, molecular features, and inferred physicochemical properties (Table 1).
Table 1: Structural and Functional Comparison of Pyridine Carboxamide Derivatives
Substituent Analysis
- Amide N-Substituents: The 3-chloro-4-methoxyphenyl group in the target compound provides moderate steric bulk and electronic effects, balancing lipophilicity (Cl) and hydrogen-bonding capacity (methoxy). In contrast, AZ257 () uses a simpler 2-methoxyphenyl group, while Novartis ABL001-NXA () employs a fluorinated phenyl group for enhanced stability .
- Pyridine C6 Substituents : The oxan-4-yl methoxy group in the target compound introduces a saturated oxygen heterocycle, likely improving aqueous solubility compared to aromatic thioether groups in AZ257 and ’s compound . ABL001-NXA’s 3-hydroxypyrrolidinyl group at C6 may enhance binding to polar enzyme active sites .
Physicochemical and Pharmacological Implications
- Solubility : The tetrahydropyran group in the target compound may confer better solubility than purely aromatic analogs (e.g., ’s dual chlorophenyl groups). However, it is less polar than ABL001-NXA’s hydroxypyrrolidinyl group .
- Hydrogen Bonding: highlights the role of hydrogen bonding in crystal packing and molecular recognition.
- Bioactivity : While specific pharmacological data are unavailable for the target compound, structural parallels to AZ257 (dihydropyridine core) and ABL001-NXA (kinase-targeting motifs) suggest possible activity in redox modulation or enzyme inhibition .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine core with a carboxamide functional group and substitutions that enhance its biological activity. Its structural formula can be represented as follows:
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in nucleic acid metabolism, particularly IMPDH (inosine monophosphate dehydrogenase), which is crucial for lymphocyte proliferation and thus has implications in immunosuppression and anti-cancer therapies .
- Induction of Apoptosis : Studies suggest that this compound can trigger apoptosis in cancer cells through mitochondrial pathways, possibly by disrupting mitochondrial membrane potential and activating caspases .
- Cell Cycle Arrest : It may induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction via mitochondrial pathway |
| Hep-G2 (Liver) | 8.2 | Cell cycle arrest at G2/M phase |
| NCI-H460 (Lung) | 7.5 | Inhibition of IMPDH |
| A549 (Lung) | 9.0 | Induction of oxidative stress |
These values indicate that the compound exhibits moderate to potent antiproliferative activity, particularly against breast and lung cancer cell lines.
Case Studies
- MCF-7 Cell Line Study : In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 5 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane integrity .
- Hep-G2 Cell Line Study : Another study assessed the effects on Hep-G2 liver cancer cells, where the compound demonstrated an IC50 value of 8.2 µM. The results indicated that the compound caused G2/M phase arrest, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. What patent insights exist for pyridine-3-carboxamide derivatives, and how do they inform research priorities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
